Benzathine(2+)

Description

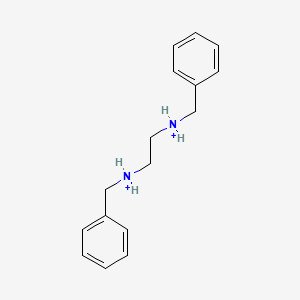

Structure

3D Structure

Properties

Molecular Formula |

C16H22N2+2 |

|---|---|

Molecular Weight |

242.36 g/mol |

IUPAC Name |

benzyl-[2-(benzylazaniumyl)ethyl]azanium |

InChI |

InChI=1S/C16H20N2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2/p+2 |

InChI Key |

JUHORIMYRDESRB-UHFFFAOYSA-P |

SMILES |

C1=CC=C(C=C1)C[NH2+]CC[NH2+]CC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C[NH2+]CC[NH2+]CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Chemistry and Structural Modification of Benzathine

Chemical Synthesis of N,N'-Dibenzylethylenediamine

The synthesis of N,N'-dibenzylethylenediamine (DBED) is a cornerstone of its application, and various methods have been developed to optimize its production.

Classical Synthetic Pathways and Methodological Advancements

The most common and classical method for synthesizing N,N'-dibenzylethylenediamine involves the direct alkylation of ethylenediamine (B42938) with benzyl (B1604629) chloride. ontosight.aismolecule.com This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction. ontosight.ai However, early iterations of this method often resulted in low yields due to the formation of byproducts such as tri- and tetra-benzylethylenediamines. google.com

To address these challenges, methodological advancements have focused on improving reaction conditions. One significant improvement involves conducting the reaction in the presence of a concentrated aqueous solution of a caustic alkali, such as sodium hydroxide (B78521) or potassium hydroxide, with an initial strength of at least 50% by weight. google.com This approach has been shown to enhance the yield of the desired N,N'-dibenzylethylenediamine by minimizing the formation of over-alkylated byproducts. google.com

Another established synthetic route involves the reduction of N,N'-dibenzalethylenediamine. google.com This precursor is formed by the condensation reaction of benzaldehyde (B42025) and ethylenediamine. google.com The subsequent reduction can be achieved through catalytic hydrogenation. google.com A notable advancement in this pathway is the use of lower-alkyl acetates, such as ethyl acetate (B1210297) or amyl acetate, as the solvent for the hydrogenation step. google.com This modification leads to a purer product in high yield, which can be directly converted to its acid salts without extensive purification. google.com This process is particularly advantageous for large-scale production. google.com

Catalyst Development in Benzathine Synthesis

Catalysis plays a crucial role in the efficiency and selectivity of N,N'-dibenzylethylenediamine synthesis. In the reductive amination pathway from N,N'-dibenzalethylenediamine, various hydrogenation catalysts are employed. While specific catalysts are often proprietary, the literature points to the use of standard hydrogenation catalysts suitable for reducing imines. google.com

In a different context, N,N'-dibenzylethylenediamine itself, or its derivatives, can act as a ligand in catalytic systems. For instance, it has been used as a 1,2-diamine ligand in zinc-promoted direct reduction of ketones. scispace.com Furthermore, N,N'-dibenzylethylenediamine is a key component in the synthesis of coordination compounds, such as nickel (II) carboxylate complexes used in ring-opening polymerization, and copper coordination compounds with catalytic activities. sigmaaldrich.com

Derivatization and Analog Generation of Benzathine

The structural framework of benzathine allows for various modifications to generate derivatives and analogs with tailored properties.

Rational Design of Substituted Benzathine Analogues

The rational design of benzathine analogs has been explored to modulate its physicochemical and biological properties. For example, the synthesis of N,N-dibenzyl-N'-diphenylmethyl-ethylenediamine has been reported, demonstrating the feasibility of introducing different substituents on the nitrogen atoms. prepchem.com This type of modification can alter the molecule's steric and electronic properties, which can be useful in the design of new ligands or pharmacologically active compounds.

Furthermore, research into the development of prodrugs has utilized benzathine as a linker. In one study, diamide (B1670390) conjugates of naproxen (B1676952) with benzathine were synthesized to mask the carboxylic acid group of the parent drug. asianpubs.org This approach aimed to improve the drug's pharmacological profile. asianpubs.org The synthesis of N-arylindoles via copper-catalyzed or palladium-catalyzed amination reactions provides a pathway to more complex dibenzo[b,f]azepine structures, which can be considered distant analogs of benzathine's core structure. beilstein-journals.org

Stereochemical Considerations in Synthesis

The ethylenediamine backbone of benzathine is achiral. However, the introduction of substituents on the ethylenediamine bridge or the use of chiral benzyl groups can introduce stereocenters, leading to stereoisomers. While the direct stereoselective synthesis of benzathine itself is not a primary focus due to its symmetry, the principles of stereoselective synthesis are highly relevant when preparing chiral analogs.

For instance, the synthesis of dienes from N-allylhydrazine derivatives highlights methods for achieving high (E)-stereoselectivity, a concept applicable to controlling geometry in related synthetic transformations. organic-chemistry.orgnih.gov The preparation of 2-substituted 6-methylpiperidines from N-tert-butanesulfinyl aldimines demonstrates the stereoselective addition of organolithium compounds to achieve specific diastereomers, a technique that could be adapted for creating chiral benzathine derivatives. mdpi.com Chiral resolution techniques, such as the formation of diastereomeric salts, are standard methods for separating enantiomers of chiral amines and could be applied to racemic mixtures of substituted benzathine analogs. researchgate.net Dynamic kinetic resolution offers a more advanced approach to convert a racemate into a single enantiomer. princeton.edu

Formation and Characterization of Benzathine Salt Complexes

A primary application of benzathine is its ability to form stable, poorly soluble salts with acidic active pharmaceutical ingredients (APIs). cymitquimica.com

The formation of these salts is typically achieved through a metathesis reaction where a water-soluble salt of the API is reacted with a water-soluble salt of N,N'-dibenzylethylenediamine, such as the diacetate salt. google.comgoogle.com The resulting benzathine salt, being highly insoluble, precipitates from the solution. google.com For example, benzathine penicillin G is prepared by reacting two molecules of penicillin G with one molecule of N,N'-dibenzylethylenediamine. fda.govpfizer.com Similarly, benzathine salts of other APIs like cefonicid (B1209232) and foscarnet (B613817) have been synthesized. google.comrsc.org

The characterization of these salt complexes is crucial to confirm their structure and stoichiometry. A variety of analytical techniques are employed for this purpose:

X-ray Diffraction (XRD) and Single Crystal Analysis: These methods provide definitive information about the crystal structure of the salt, including the arrangement of the ions in the crystal lattice. rsc.orggoogle.comrsc.org

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR): 1H-NMR and other NMR techniques are used to confirm the chemical composition and the ratio of the API to benzathine in the salt. rsc.orgcore.ac.uk

Fourier Transform-Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present and to detect interactions between the API and benzathine. core.ac.ukresearchgate.net

Thermal Analysis:

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point of the salt and to study its thermal stability. rsc.orgcore.ac.uk

Elemental Analysis: This technique is used to determine the elemental composition of the salt, which helps in confirming its empirical formula. researchgate.net

Below is an interactive table summarizing the characterization techniques used for benzathine salt complexes mentioned in the text.

Crystallization Techniques and Polymorphism Studies

Benzathine, or N,N'-dibenzylethylenediamine, serves as a divalent cation that forms salts, which are often produced as white, crystalline powders. unesp.brnih.gov The generation of high-quality single crystals is essential for definitive structural elucidation via X-ray crystallography. The specific techniques employed for crystallization can influence the resultant crystal quality, morphology, and potentially its polymorphic form.

A documented method for producing single crystals of a benzathine salt involves its salt metathesis reaction with an anionic counterpart in an aqueous medium. For instance, single crystals of benzathine foscarnet have been successfully grown in aqueous solutions. rsc.orgrsc.org The process involves selecting a suitable crystal from the solution and mounting it on a diffractometer for analysis. rsc.org To minimize thermal motion and obtain higher resolution data, the crystal is often kept at cryogenic temperatures, such as 100.00 (10) K, during data collection. rsc.org The resulting diffraction data allows for the structure to be solved using direct methods and refined through least-squares minimization, providing precise atomic coordinates and molecular geometry. rsc.org

Characterization of the crystalline product is accomplished using a suite of analytical techniques. X-ray Powder Diffraction (XRPD) is used to analyze the bulk crystalline phase, while Scanning Electron Microscopy (SEM) and Polarized Optical Microscopy (POM) are employed to observe crystal morphology. rsc.org For example, benzathine foscarnet has been observed as needle-shaped crystals. rsc.org In contrast, different manufacturing processes for benzathine penicillin G can result in markedly different crystal shapes, described as 'needle-like' or 'plate-like'. nih.gov This variation in crystal habit for the same compound under different conditions is indicative of polymorphism, the ability of a substance to exist in two or more crystalline forms that have different arrangements or conformations of the molecules in the crystal lattice.

Thermal analysis, such as Differential Scanning Calorimetry (DSC), is another critical tool in polymorphism studies. DSC can identify thermal events like melting points, phase transitions, and desolvation. Analysis of benzathine foscarnet showed a single melting temperature at 168 °C with no prior weight loss or thermal transitions, suggesting the isolated form was a non-solvated, anhydrous crystal. rsc.org

Table 1: Crystallographic Data for Benzathine Foscarnet

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | C₁₆H₂₂N₂²⁺ · CO₅P³⁻ · H⁺ | rsc.org |

| Crystal System | Monoclinic | rsc.orgrsc.org |

| Space Group | P2₁/n | rsc.org |

| Unit Cell Ions | One benzathine ion and one foscarnet ion | rsc.orgrsc.org |

| Data Collection Temperature | 100.00 (10) K | rsc.org |

| Melting Point | 168 °C | rsc.org |

Influence of Anionic Counterparts on Salt Solid-State Structures

The solid-state structure of a salt is not determined solely by the cation but is significantly influenced by the size, shape, and charge distribution of its anionic counterpart. researchgate.net The nature of the anion dictates the intermolecular interactions, such as hydrogen bonding and van der Waals forces, which in turn governs the three-dimensional packing arrangement of the ions in the crystal lattice. researchgate.net This principle is fundamental in crystal engineering, where the properties of a solid are tuned by selecting appropriate counterions. chemrxiv.org

While detailed comparative studies across a wide range of benzathine salts are limited, the principles can be effectively illustrated by examining structurally related cationic compounds. For example, a study on benzethonium (B1203444) salts with different anions—chloride, bromide, hydroxide, and citrate (B86180)—revealed that each anion imposes a unique crystal packing arrangement. researchgate.net In the monoclinic structures of benzethonium chloride and bromide, water molecules form hydrogen bonds with the halide anions and the methoxy (B1213986) groups of the cation. researchgate.net The citrate anion, being larger and more complex, strongly interacts with the cation to form an embedded anionic spherical cluster. researchgate.net The hydroxide salt crystallizes in a different lattice (hexagonal) and features channels of hydrogen-bonded water molecules. researchgate.net These differences highlight the profound impact of the anion on the resulting supramolecular architecture.

In the specific case of benzathine foscarnet, the dicationic benzathine molecule and the foscarnet anion co-crystallize to form a monoclinic system. rsc.orgrsc.org The specific interactions between the N-H groups of the benzathine cation and the oxygen atoms of the foscarnet anion are key drivers in the formation of the observed crystal structure.

The broader effects of counter-anions are also seen in other classes of organic salts. In some radical cation salts, a spherical anion like SbCl₆⁻ can fit into the curved voids of the cation, preventing the formation of continuous π–π stacking interactions. researchgate.net In contrast, a more flexible anion like NTf₂⁻ can pack between the cations, encasing and allowing for the formation of 1D π-stacked columns. researchgate.net This demonstrates that the anion's geometry and interaction preferences are crucial in controlling the solid-state properties of the resulting salt. researchgate.net

Table 2: Illustrative Influence of Anions on Solid-State Structures of Cationic Salts

| Cationic System | Anion | Observed Structural Features | Source |

|---|---|---|---|

| Benzethonium | Chloride (Cl⁻), Bromide (Br⁻) | Monoclinic system; hydrogen bonding between anion, water, and cation's methoxy groups. | researchgate.net |

| Benzethonium | Citrate | Formation of an embedded anionic spherical cluster. | researchgate.net |

| Benzethonium | Hydroxide (OH⁻) | Hexagonal lattice with hydrogen-bonded water channels. | researchgate.net |

| Heterohelicene Radical Cation | Hexachloroantimonate (SbCl₆⁻) | Prevents continuous π–π interactions by occupying cation voids. | researchgate.net |

| Heterohelicene Radical Cation | Bis(trifluoromethanesulfonyl)imide (NTf₂⁻) | Promotes 1D π–stacked columns by encasing the cationic stacks. | researchgate.net |

Molecular Interactions and Biochemical Mechanisms of Benzathine 2+

Intermolecular Forces Governing Benzathine(2+) Interactions

The structure of Benzathine(2+), chemically known as N,N'-dibenzylethylenediamine, features two positively charged secondary ammonium (B1175870) centers separated by an ethylene (B1197577) bridge, with each nitrogen atom also bonded to a benzyl (B1604629) group. This distinct architecture gives rise to a variety of intermolecular forces that dictate its assembly and complexation behavior. unesp.br

Electrostatic, Dipole-Dipole, and Charge-Transfer Interactions

The primary drivers of Benzathine(2+) interactions are strong electrostatic forces. The presence of two distinct positive charges makes it a potent cation capable of forming strong ionic bonds with anionic species. This is most notably demonstrated in its combination with two molecules of benzylpenicillin to form benzathine benzylpenicillin, a salt with very low water solubility. researchgate.netresearchgate.netwho.int This interaction is a classic example of an ion-ion interaction, which significantly reduces the dissociation of the compound in aqueous environments.

Beyond simple ionic pairing, Benzathine(2+) can participate in charge-transfer complexes. Studies involving the interaction of benzathine penicillin G (BPG) with iodine in acetonitrile (B52724) have identified the formation of such complexes. researchgate.net In these interactions, the benzathine moiety can act as an electron donor to an acceptor molecule like iodine. Spectrophotometric analysis has shown the formation of two distinct charge-transfer complexes depending on the concentration of iodine relative to BPG, indicating a transfer of electron density. researchgate.netresearchgate.net

| Complex Type | Wavelength (nm) | Stoichiometry (Iodine:BPG) |

| First Complex (BPGI⁺·I⁻) | 246 | I₂ << BPG |

| Second Complex (BPGI⁺·I₃⁻) | 290, 360 | I₂ ≥ 2 * BPG |

| This interactive table summarizes data on charge-transfer complexes formed between benzathine penicillin G (BPG) and iodine, as identified in spectrophotometric studies. researchgate.net |

Hydrogen Bonding Networks and Their Role in Molecular Assembly

Hydrogen bonding is a critical force in the molecular assembly of structures containing Benzathine(2+). unesp.br The two secondary ammonium groups (N-H) on the dication serve as effective hydrogen bond donors. These donors can interact with hydrogen bond acceptors, such as the oxygen atoms of carboxylate groups or water molecules. irb.hrresearchgate.net

Hydrophobic and Van der Waals Interactions in Complexation

The two benzyl groups of the Benzathine(2+) molecule introduce significant nonpolar character. These aromatic rings are sites for hydrophobic and Van der Waals interactions. unesp.brnih.gov Van der Waals forces, which include London dispersion forces, are weak, short-range attractions that occur between all molecules. solubilityofthings.comwikipedia.org In the case of Benzathine(2+), the large surface area of the benzyl groups allows for substantial dispersion forces, which are crucial for stabilizing complexes. nih.govsmu.edu

These nonpolar interactions are particularly important in aqueous environments. The hydrophobic effect drives the benzyl groups to associate with other nonpolar moieties, shielding them from water. This phenomenon plays a role in the low aqueous solubility of benzathine salts and influences their partitioning behavior between polar and nonpolar environments. unesp.brnih.gov These forces, combined with electrostatic and hydrogen bonding interactions, create a balance that governs the formation of supramolecular assemblies. unesp.br

Fundamental Binding Mechanisms with Macromolecules

The interactions of Benzathine(2+) extend to large biological macromolecules, primarily through non-specific binding mechanisms. Its role is generally that of a carrier or counter-ion, facilitating the delivery of an active pharmaceutical agent.

Non-Specific Protein Binding Dynamics (e.g., albumin interactions)

Once in the bloodstream, the active component released from a benzathine salt, such as benzylpenicillin, can bind to plasma proteins. The most significant of these is serum albumin. nih.govdrugbank.com Benzylpenicillin is known to be approximately 60% bound to plasma proteins, mainly albumin. mims.commedsafe.govt.nzdrugbank.com This binding is reversible and non-specific, primarily driven by hydrophobic and electrostatic interactions between the drug molecule and binding sites on the albumin protein. drugbank.com While the binding is attributed to the penicillin component, the presence of penicillins can interfere with certain methods for albumin determination, suggesting a direct interaction. medicines.org.uk It is important to note that the Benzathine(2+) dication itself dissociates from the active drug upon dissolution, but its initial formulation as a salt is what enables the prolonged release profile that allows for these extended plasma protein interactions.

| Drug Component | Protein Binding (%) | Primary Binding Protein |

| Benzylpenicillin | 45-68% | Albumin |

| Cloxacillin (B1194729) | ~94% | Albumin |

| This interactive table presents the protein binding percentages for benzylpenicillin (released from benzathine benzylpenicillin) and a related penicillin, cloxacillin, highlighting the significant role of albumin. nih.govdrugbank.comdrugbank.com |

Molecular Basis of Interaction with Penicillin-Binding Proteins (PBPs)

The therapeutic action of benzathine penicillin is not due to the Benzathine(2+) cation interacting with bacterial proteins, but rather the action of the benzylpenicillin (penicillin G) it carries. patsnap.comhealthwire.pk The Benzathine(2+) component's fundamental role is to form a salt with very low solubility, which, when administered, creates a depot at the site of injection. who.intmims.com

From this depot, the benzathine benzylpenicillin salt slowly dissolves and hydrolyzes, gradually releasing benzylpenicillin into circulation. who.inthres.ca This free benzylpenicillin then targets and binds to penicillin-binding proteins (PBPs) on the bacterial cell wall. nih.govpediatriconcall.com PBPs are bacterial transpeptidase enzymes essential for the synthesis of the peptidoglycan cell wall. patsnap.comwikipedia.org By binding to the active site of PBPs, benzylpenicillin inhibits their enzymatic activity, preventing the cross-linking of the cell wall, which leads to cell lysis and bacterial death. nih.govhealthwire.pkstatpearls.com

Therefore, the molecular basis of Benzathine(2+)'s interaction in this context is its ability to form a stable, low-solubility salt that functions as a slow-release delivery system for the active antibiotic, ensuring sustained therapeutic concentrations of penicillin G to effectively inhibit PBPs over an extended period. patsnap.comnih.gov

Interaction with Lipid Bilayers and Membrane Components

The interaction of the benzathine(2+) cation with lipid bilayers is governed by a combination of electrostatic and hydrophobic forces, characteristic of cationic amphiphilic molecules. nih.govresearchgate.net As a dicationic species, benzathine(2+) can engage in strong electrostatic interactions with the negatively charged headgroups of anionic phospholipids, such as phosphatidylserine, which are often present in biological membranes. nih.govnih.gov This attraction can lead to the accumulation of the molecule at the membrane surface.

Structurally, benzathine(2+) can be classified as a bolaamphiphile, a molecule with hydrophilic groups at both ends of a hydrophobic spacer. academie-sciences.frnih.gov This structure influences how it orients and integrates within a lipid bilayer. It is proposed that such molecules can adopt a "U-shaped" conformation at the air-water interface, and a similar arrangement may occur at the lipid-water interface of a membrane. acs.org The two cationic amine groups would anchor the molecule to the polar headgroup region of the bilayer, while the hydrophobic benzyl groups and the ethylene spacer could insert into the nonpolar acyl chain region of the membrane. academie-sciences.frusp.br

The insertion of benzathine(2+) into the lipid bilayer can perturb the local membrane environment. Studies on similar cationic amphiphiles have shown that their incorporation can alter the packing of lipid acyl chains, potentially increasing membrane fluidity or creating defects. usp.brrsc.org The presence of bulky aromatic groups, such as the benzyl moieties in benzathine(2+), can introduce steric hindrance and further disrupt the ordered structure of the lipid bilayer. nih.gov This disruption may lead to localized changes in membrane permeability or the destabilization of the membrane structure, a property that has been observed with other flexible bolaamphiphiles. academie-sciences.fr The extent of these interactions is also dependent on the lipid composition of the bilayer, with electrostatic attraction enhancing adsorption to anionic membranes. rsc.org

Table 1: Potential Interactions of Benzathine(2+) with Lipid Bilayer Components

| Interaction Type | Benzathine(2+) Moiety Involved | Lipid Bilayer Component | Consequence |

|---|---|---|---|

| Electrostatic Attraction | Cationic Amine Groups | Anionic Phospholipid Headgroups (e.g., Phosphatidylserine) | Adsorption to membrane surface nih.govnih.gov |

| Hydrophobic Interaction | Benzyl Groups, Ethylene Spacer | Acyl Chains | Insertion into the hydrophobic core academie-sciences.frusp.br |

| Steric Effects | Benzyl Groups | Acyl Chains, Headgroups | Disruption of lipid packing nih.gov |

Supramolecular Chemistry of Benzathine(2+)

The field of supramolecular chemistry explores the non-covalent interactions that guide the assembly of molecules into larger, organized structures. rroij.com The benzathine(2+) dication, with its distinct polar and non-polar domains, is a prime candidate for participating in such self-assembly processes, driven by a balance of forces including hydrophobic effects, electrostatic interactions, and π-π stacking.

In aqueous solutions, the self-assembly of amphiphilic molecules is primarily driven by the hydrophobic effect, where non-polar parts of the molecules are driven together to minimize their contact with water. For benzathine(2+), the two benzyl groups constitute significant hydrophobic domains. This can lead to the formation of aggregates where these non-polar groups are shielded from the aqueous environment. rsc.orgnih.gov

The aggregation of benzathine(2+) is also strongly influenced by electrostatic repulsion between the two cationic charges. This repulsion would oppose the close packing of molecules. However, in the presence of suitable anions (counterions), this repulsion can be screened, facilitating aggregation at lower concentrations. acs.orgresearchgate.net The nature of the counterion can significantly affect the thermodynamics of aggregation. acs.org

Furthermore, the aromatic benzyl rings can participate in π-π stacking interactions, which can contribute to the stability and specific geometry of the resulting aggregates. The combination of hydrophobic, electrostatic, and π-π interactions can lead to the formation of various supramolecular structures, from simple dimers to more complex assemblies. rsc.orgresearchgate.net The process is concentration-dependent, with aggregation occurring above a certain threshold known as the critical aggregation concentration (CAC). nih.gov While specific studies on the self-aggregation of benzathine(2+) alone are not extensively documented, the principles governing the self-assembly of other cationic amphiphiles with aromatic groups suggest that it would form aggregates in aqueous solution. acs.orgnih.gov

Micellar solubilization is a key process for increasing the aqueous solubility of poorly soluble compounds. ualberta.ca This is particularly relevant for benzathine(2+) when it is part of a sparingly soluble salt, such as benzathine penicillin G. unesp.brresearchgate.net In such cases, the low solubility is a property of the neutral salt, and its dissolution can be significantly enhanced by the presence of surfactant micelles.

The mechanism of solubilization involves the partitioning of the poorly soluble substance between the bulk aqueous phase and the micellar phase. ualberta.ca A micellar solution is a thermodynamically stable, isotropic solution formed when surfactant molecules aggregate above their critical micelle concentration (CMC). sciensage.info These micelles have a hydrophobic core and a hydrophilic corona.

For a salt like benzathine penicillin G, the entire ion pair can be incorporated into the micelles. The location of the solubilized molecule within the micelle depends on its polarity. longwayeducation.com Given the amphiphilic nature of the benzathine dication and the penicillin anion, they are likely to reside at the interface between the hydrophobic core and the hydrophilic corona of the micelle. This positioning allows the hydrophobic parts (benzyl groups of benzathine, phenyl group of penicillin) to be embedded in the non-polar core, while the charged groups (amine cations of benzathine, carboxylate anion of penicillin) can interact with the polar head groups of the surfactant and the surrounding water. unesp.br

A study on the solubilization of benzathine penicillin G by sodium deoxycholate (a bile salt surfactant) micelles demonstrated a significant increase in the apparent water solubility of the drug. unesp.br The efficiency of solubilization depends on several factors, including the type of surfactant, temperature, pH, and the presence of electrolytes. ualberta.canih.gov For instance, the addition of salts can decrease the CMC of ionic surfactants and increase the micelle size, which may enhance solubilization capacity. ualberta.ca The solubilization of the benzathine salt within the micellar core also serves to shield it from the aqueous environment, which can improve its stability. unesp.br

Table 2: Factors Influencing Micellar Solubilization of Benzathine-Containing Salts

| Factor | Influence on Solubilization | Mechanism |

|---|---|---|

| Surfactant Type | Varies | The chemical structure of the surfactant (e.g., ionic vs. non-ionic, chain length) determines the size, shape, and polarity of the micellar core and corona, affecting its capacity for the guest molecule. nih.gov |

| Surfactant Concentration | Increases above CMC | A higher concentration of micelles provides more volume for solubilization. hilarispublisher.com |

| Temperature | Can increase or decrease | Affects the CMC and aggregation number of surfactants, thereby influencing solubilization capacity. nih.govhilarispublisher.com |

| pH | Significant for ionizable drugs | Can alter the ionization state of the drug and the surfactant, affecting their interaction and partitioning into the micelle. ualberta.ca |

| Electrolytes (Salts) | Generally increases for ionic surfactants | Reduces electrostatic repulsion between surfactant head groups, lowering the CMC and often increasing micelle size, which can enhance solubilization. ualberta.carsc.org |

Advanced Analytical Methodologies for Benzathine 2+ Research

Spectroscopic Analysis for Structural Elucidation and Interaction Probing

Spectroscopic techniques are indispensable for the detailed molecular characterization of Benzathine(2+). They provide insights into the compound's structural integrity, conformation in different states, and interactions with other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of Benzathine(2+). Both solution-state and solid-state NMR are utilized to gain a comprehensive understanding of the molecule.

In solution, 1H NMR spectroscopy confirms the chemical structure of Benzathine(2+). A Certificate of Analysis for a Benzathine Penicillin G product, for instance, confirms that the 1H NMR spectrum is consistent with the expected structure. medchemexpress.com Further detailed structural elucidation can be achieved through a variety of NMR techniques. For the related compound N-Nitroso Benzathine, techniques such as 13C NMR, COSY, NOESY, HSQC, and HMBC are available upon request to provide a complete picture of its molecular framework. veeprho.com

Solid-state NMR, in conjunction with studies on solid dispersions of Benzathine Penicillin G, has been employed to investigate drug-carrier interactions. core.ac.uk Research has shown no chemical interaction between Benzathine Penicillin G and hydrophilic carriers like polyvinylpyrrolidone (B124986) (PVP-K30) and hydroxypropyl methylcellulose (B11928114) (HPMC), as evidenced by the lack of significant changes in the NMR spectra. core.ac.ukresearchgate.net

| NMR Technique | Application in Benzathine(2+) Research | Key Findings |

| 1H NMR | Structural confirmation of Benzathine(2+) and its derivatives. medchemexpress.comveeprho.com | Spectra are consistent with the established chemical structure. medchemexpress.com |

| 13C NMR, COSY, NOESY, HSQC, HMBC | Detailed structural elucidation of related compounds like N-Nitroso Benzathine. veeprho.com | Provides comprehensive data for complete molecular structure determination. |

| Solid-State NMR | Investigation of drug-carrier interactions in solid dispersions. core.ac.ukresearchgate.net | Revealed no chemical interactions between Benzathine Penicillin G and carriers such as PVP-K30 and HPMC. core.ac.ukresearchgate.net |

Mass Spectrometry (MS) Techniques, including LC-MS/MS for Impurity and Degradation Profiling

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for identifying and quantifying impurities and degradation products of Benzathine(2+). bjstd.orgbjstd.org This high-sensitivity technique allows for the detection of trace-level impurities, which is critical for ensuring the safety and efficacy of pharmaceutical products. resolvemass.ca

LC-MS/MS methods have been developed and validated for the determination of benzylpenicillin, the active moiety released from Benzathine Penicillin G, in human plasma. bjstd.orgbjstd.orgwho.int These methods are essential for pharmacokinetic and bioequivalence studies. bjstd.orgbjstd.org The sensitivity of these assays is highlighted by a limit of quantification (LOQ) of 1 ng/mL and a limit of detection (LOD) of 0.5 ng/mL for penicillin G in plasma. plos.org In another study, the calibration curve for benzylpenicillin was linear within a range of 1,000–500,000 ng/mL. bjstd.org

Furthermore, LC-MS is crucial for impurity profiling. resolvemass.ca For instance, N-Nitroso Benzathine, a potential nitrosamine (B1359907) impurity, is characterized using LC-MS among other techniques. veeprho.com The development of advanced LC-MS methods, such as those using cold electron ionization with supersonic molecular beams, allows for untargeted analysis and identification of unexpected impurities. nih.gov

| MS Technique | Application | Key Research Findings |

| LC-MS/MS | Quantification of benzylpenicillin in plasma for pharmacokinetic studies. bjstd.orgbjstd.orgwho.intasm.orgnih.gov | Enables sensitive and specific measurement of the active drug component. bjstd.orgbjstd.org LOQ of 1 ng/mL and LOD of 0.5 ng/mL have been achieved. plos.org |

| LC-MS | Impurity profiling and identification of degradation products. veeprho.comresolvemass.ca | Used to characterize potential impurities like N-Nitroso Benzathine. veeprho.com |

| Preparative TLC and ESI-MS | Isolation and identification of unknown impurities. researchgate.net | Successfully used to elucidate the structure of a decomposable compound in a related product. researchgate.net |

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Molecular Characterization

Vibrational and electronic spectroscopy provide valuable information about the molecular structure and bonding within Benzathine(2+).

Fourier Transform Infrared (FTIR) spectroscopy is routinely used to confirm the identity of Benzathine(2+) and to study its interactions in solid dispersions. core.ac.ukresearchgate.net Studies on solid dispersions of Benzathine Penicillin G with various hydrophilic carriers showed that the characteristic absorption peaks of both the drug and the carriers were present in the spectra of the solid dispersions, indicating no significant chemical interactions. core.ac.uk For instance, the characteristic peaks of PVP K30 (at 3454 and 1654 cm-1) and HPMC (broad band at 3300-3500 cm-1 and 1100 cm-1) were observed alongside those of Benzathine Penicillin G. core.ac.uk

Raman spectroscopy, another vibrational technique, can also be used to deduce the nature of radiolytic impurities in related compounds. researchgate.net

Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy is employed in the detection of Benzathine(2+) in chromatographic methods. For instance, HPLC methods for the determination of Benzathine Penicillin G and its related substances often use UV detection at wavelengths such as 215 nm or 220 nm. ingentaconnect.comresearchgate.net

| Spectroscopic Technique | Application | Typical Spectral Data/Findings |

| FTIR Spectroscopy | Confirmation of identity and study of drug-carrier interactions. veeprho.comcore.ac.ukresearchgate.net | Characteristic peaks of Benzathine(2+) and carriers are observed in solid dispersions, indicating a lack of chemical interaction. core.ac.uk |

| Raman Spectroscopy | Characterization of radiolytic impurities. researchgate.net | Can provide insights into the structural changes upon irradiation. |

| UV-Vis Spectroscopy | Detection in HPLC analysis. researchgate.netingentaconnect.comresearchgate.net | Detection wavelengths of 215 nm and 220 nm are commonly used. ingentaconnect.comresearchgate.net |

Chromatographic Separations in Purity and Stability Studies

Chromatographic techniques are fundamental for separating Benzathine(2+) from its related substances, impurities, and degradation products, thereby enabling accurate purity assessment and stability studies.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Benzathine Penicillin G. curtin.edu.aunih.gov Various HPLC methods have been developed and validated for the determination of assay and related substances.

A common approach involves reversed-phase chromatography with a C18 or RP-8 column. ingentaconnect.comresearchgate.netinformit.org The mobile phase typically consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and organic modifiers like acetonitrile (B52724) and methanol. ingentaconnect.com Gradient elution methods have been shown to be effective in separating Benzathine and benzylpenicillin from other impurities. researchgate.net

Method validation demonstrates the reliability of these HPLC methods. For instance, a validated HPLC-UV method for penicillin G showed linear responses over a wide concentration range with acceptable within-run and between-run variations (below 15%). nih.gov The limit of detection for benzathine has been reported to be 2.5 ng, and for benzylpenicillin, 0.6 ng, highlighting the sensitivity of these methods. researchgate.net

| HPLC Method Parameter | Typical Conditions | Reference |

| Column | End-capped ODS, C18, or RP-8 | ingentaconnect.comresearchgate.netinformit.org |

| Mobile Phase | Acetonitrile-methanol-potassium dihydrogen phosphate (B84403) solution; or gradient with potassium dihydrogen phosphate and methanol. | ingentaconnect.comresearchgate.net |

| Flow Rate | 0.9 mL/min or 1.0 mL/min | ingentaconnect.comresearchgate.net |

| Detection Wavelength | 215 nm or 220 nm | ingentaconnect.comresearchgate.net |

| Column Temperature | 40 °C | ingentaconnect.comresearchgate.net |

Capillary Electrophoresis and Other Advanced Separation Techniques

Capillary Electrophoresis (CE) has emerged as a powerful alternative and complementary technique to HPLC for the analysis of Benzathine(2+). nih.govresearchgate.netspringernature.com Micellar Electrokinetic Chromatography (MEKC), a mode of CE, has been successfully applied to the separation of benzylpenicillin, procaine, and benzathine. nih.govresearchgate.net

Optimal separation conditions in MEKC often involve a phosphate-borate buffer supplemented with sodium dodecyl sulphate (SDS). nih.govresearchgate.net For instance, a phosphate-borate buffer with 14.4 g/L SDS and an electrophoresis voltage of 18 kV provided good separation. nih.govresearchgate.net The accuracy of the CE method has been confirmed by comparing the results with those obtained by HPLC, with recovery assays showing results above 98% for benzathine. nih.gov

A CD-MEKC (Cyclodextrin-modified Micellar Electrokinetic Chromatography) system has also been developed for the simultaneous determination of dihydrostreptomycin (B1670612) sulfate (B86663) and two benzylpenicillins, including benzathine. conicet.gov.ar This method utilized a 50mM SDS, 1% sulfated-β-cyclodextrin, and 10mM pH 9.0 borate (B1201080) buffer system. conicet.gov.ar

| CE Method | Separation Principle | Key Findings |

| Micellar Electrokinetic Chromatography (MEKC) | Separation based on differential partitioning between micelles and the surrounding aqueous buffer. nih.govresearchgate.net | Provides selective and precise separation of benzylpenicillin, procaine, and benzathine. nih.govresearchgate.net |

| Cyclodextrin-modified MEKC (CD-MEKC) | Utilizes cyclodextrins as chiral selectors or to enhance separation of achiral molecules. conicet.gov.ar | Enables simultaneous determination of multiple components in complex mixtures. conicet.gov.ar |

Solid-State Characterization and Morphological Analysis

The physical characteristics of Benzathine(2+), particularly in its common salt form as benzathine penicillin G, are pivotal. Solid-state characterization provides insights into the crystalline structure and particle attributes that influence its behavior.

X-ray Diffraction (XRD) is a fundamental and powerful non-destructive technique used to analyze the crystalline structure of materials. It provides information on the atomic arrangement within a crystal lattice, allowing for the identification of the crystalline form and the determination of its structural parameters.

In the context of Benzathine(2+), XRD studies have been instrumental in confirming its crystalline nature. For instance, research on benzathine penicillin G has utilized powder X-ray diffraction (PXRD) to characterize its solid state. researchgate.net The diffraction patterns obtained show sharp and intense peaks at specific 2θ angles, which are characteristic of a crystalline material. researchgate.net Specifically, prominent peaks for benzathine penicillin G have been observed at 2θ values of approximately 16, 19, 19.5, and 21 degrees. researchgate.net The presence and intensity of these peaks confirm the crystalline structure of the compound.

Furthermore, XRD has been employed to study the crystal structure of novel benzathine salts. In a study on benzathine foscarnet (B613817), single-crystal X-ray analysis was conducted to determine its precise crystal structure. rsc.org The analysis revealed that benzathine foscarnet crystallizes in a monoclinic system. rsc.org The crystallographic data obtained from such studies are crucial for understanding the three-dimensional arrangement of the benzathine and foscarnet ions within the crystal lattice. rsc.org

The following table summarizes key crystallographic data for a benzathine foscarnet crystal, as determined by single-crystal X-ray diffraction. rsc.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Temperature (K) | 100.00 (10) |

| Empirical Formula | C17H23N2O5P |

| Formula Weight | 366.34 |

| This data is essential for the precise structural elucidation of the compound. |

It is also noteworthy that XRD can be used to assess the impact of formulation processes on the crystalline state of Benzathine(2+) containing compounds. Studies on solid dispersions of benzathine penicillin G with various hydrophilic carriers have shown that the drug can retain its crystalline or semi-crystalline state, as indicated by the presence of its characteristic XRD peaks, albeit sometimes with reduced intensity. researchgate.netcore.ac.uk

The particle size and morphology of Benzathine(2+) formulations, particularly benzathine penicillin G, are critical physical characteristics. These properties are often analyzed using techniques such as optical microscopy and scanning electron microscopy (SEM).

Particle Size Distribution:

The particle size of benzathine penicillin G can range from approximately 5 to 150 microns. google.com However, for certain applications, a smaller particle size is preferred, with a significant portion of particles being less than 10 microns. google.com Micronization processes can be employed to reduce the particle size to a range of about 5 to 20 microns. google.com

A multinational cross-sectional study on the quality of benzathine penicillin G found that the median particle diameter (D50) in various commercial batches varied. nih.govresearchgate.net The study also highlighted the presence of aggregated particles in some batches, which could be dispersed through sonication. nih.govnih.gov The particle size distribution is often characterized by parameters such as D10, D50, and D90, which represent the points at which 10%, 50%, and 90% of the particles in the distribution have a smaller diameter, respectively. nih.gov

The following table presents a selection of particle size data from a study on commercial benzathine penicillin G powders, illustrating the variability in particle size distribution. researchgate.net

| Batch Number | Average Particle Size; D50 (µm) | D90 (µm) |

| 1 | 15 | 3-48 |

| 4 | 25 | 6-90 |

| 6 | 22 | 6-62 |

| 13 | 33 | 8-99 |

| 16 | 18 | 2-59 |

| 18 | 10 | 3-34 |

| 19 | 11 | 3-35 |

| This data underscores the importance of monitoring particle size in benzathine penicillin G products. |

Morphological Analysis:

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography and morphology of particles. SEM analysis of pure benzathine penicillin G has revealed its characteristic crystalline morphology. When formulated into solid dispersions with polymers, the morphology can be altered, with the drug particles potentially being adsorbed onto the surface of the carrier. researchgate.netcore.ac.uk

In a study involving benzathine foscarnet, SEM images showed needle-shaped crystals with lengths of around 100 μm and widths in the range of 1-10 μm. rsc.org Optical microscopy is another valuable tool for observing the physical characteristics of benzathine penicillin G. nih.gov Historically, benzathine penicillin G was known to crystallize as single needles or as rosettes and dendrites, always exhibiting an acicular (needle-like) crystal habit. google.com

The combination of particle size analysis and morphological examination provides a comprehensive understanding of the physical state of Benzathine(2+) containing materials, which is essential for research and quality control.

Theoretical and Computational Chemistry Approaches to Benzathine 2+

Quantum Mechanical Studies of Benzathine(2+) Electronic Structure

Quantum mechanical methods are essential for characterizing the fundamental electronic properties of benzathine(2+).

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems like molecules. wikipedia.org DFT calculations can accurately predict various molecular properties of benzathine(2+), including its optimized geometry, charge distribution, and frontier molecular orbital energies. These calculations are foundational for understanding the molecule's reactivity and stability. mdpi.com

DFT studies can be employed to determine key electronic descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity of the molecule. mdpi.com For instance, a smaller energy gap generally implies higher reactivity. The distribution of atomic charges, often calculated using methods like Mulliken population analysis, reveals the localization of the positive charges on the nitrogen atoms within the ethylenediamine (B42938) core of benzathine(2+).

Table 1: Representative Data from DFT Calculations for Benzathine(2+)

| Molecular Property | Description |

|---|---|

| Optimized Geometry | Provides the most stable three-dimensional arrangement of atoms, including bond lengths and angles. |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to the molecule's electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, an indicator of chemical stability and reactivity. |

| Mulliken Atomic Charges | Describes the partial atomic charges, highlighting the localization of positive charge on the nitrogen atoms. |

Note: Specific values for these properties depend on the chosen DFT functional and basis set.

The benzathine(2+) cation possesses significant conformational flexibility due to the rotatable bonds in its ethylenediamine backbone and benzyl (B1604629) side chains. Conformational analysis is the study of the different spatial arrangements (conformers) a molecule can adopt and their relative energies. libretexts.orglumenlearning.com By constructing a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry, researchers can identify stable conformers (local minima) and the energy barriers for interconversion between them (saddle points). rsc.orgnih.gov

For benzathine(2+), computational studies would likely reveal that the most stable conformations are those that minimize steric hindrance between the bulky benzyl groups. The ethylenediamine chain is expected to adopt a staggered conformation. Understanding the conformational landscape is crucial as different conformers can exhibit different interaction profiles with other molecules.

Density Functional Theory (DFT) Calculations for Molecular Properties

Molecular Dynamics (MD) Simulations of Benzathine(2+) Systems

Molecular dynamics (MD) simulations provide a dynamic picture of how benzathine(2+) behaves over time in different environments. mdpi.com These simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular motions and interactions. mdpi.com

MD simulations can model the behavior of benzathine(2+) in solution, such as in water. These simulations would show the formation of a hydration shell around the cation, with water molecules orienting themselves to interact with the charged and hydrophobic parts of the molecule. The dynamics at interfaces, for example between water and a lipid bilayer, can also be studied to understand how benzathine(2+) might interact with cell membranes or other biological interfaces. mdpi.com

In a non-clinical context, computational modeling can be used to study how benzathine(2+) interacts with various "receptor" molecules. nih.govresearchgate.net Techniques like molecular docking can predict the preferred binding orientation and affinity of benzathine(2+) within the binding site of a host molecule. nih.govresearchgate.net Following docking, MD simulations can be used to refine the binding pose and assess the stability of the resulting complex. nih.gov These models can be instrumental in understanding the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern the binding process.

Dynamics of Benzathine(2+) in Solution and at Interfaces

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are methodologies used to relate the chemical structure of a molecule to its activity. wikipedia.orgnih.gov While often used in drug discovery, these approaches can also be applied in a non-clinical context to understand how structural modifications to benzathine(2+) affect its physicochemical properties.

SAR studies involve qualitatively assessing how changes to the molecular structure, such as adding different substituents to the phenyl rings, impact a particular property. QSAR models take this a step further by developing mathematical equations that quantitatively correlate molecular descriptors (numerical representations of chemical information) with the observed activity. wikipedia.orgmdpi.comnih.gov For benzathine(2+), QSAR models could be developed to predict properties like solubility or binding affinity to a model receptor based on calculated descriptors.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Benzathine(2+) |

| N,N'-dibenzylethylenediamine |

| Water |

| Benzylpenicillin |

Development of Molecular Descriptors for Benzathine(2+) Analogues

Molecular descriptors are numerical values that encode chemical information and are derived from the symbolic representation of a molecule. bigchem.eu The development of relevant descriptors is a cornerstone of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. For Benzathine(2+) analogues, a variety of descriptors can be calculated to capture the key structural and electronic features that govern their behavior. These descriptors can be broadly categorized as constitutional, topological, geometric, and quantum-chemical.

Constitutional and Topological Descriptors: These descriptors are derived from the 2D representation of the molecule. For Benzathine(2+) analogues, which are characterized by a central ethylenediamine core substituted with two benzyl groups, relevant descriptors would include:

Molecular Weight: The total mass of the molecule.

Atom Counts: The number of nitrogen, carbon, and other atoms. bigchem.eu

Topological Indices: These indices, such as the Wiener index or Randić index, describe the connectivity of atoms within the molecule.

Geometric Descriptors: These descriptors are based on the 3D structure of the molecule and are crucial for understanding intermolecular interactions.

Molecular Surface Area: The total surface area of the molecule.

Molecular Volume: The volume occupied by the molecule.

Quantum-Chemical Descriptors: These descriptors are calculated using quantum mechanics methods, such as Density Functional Theory (DFT), and provide detailed information about the electronic properties of the molecule. researchgate.net For the dicationic Benzathine(2+), these are particularly important for understanding its reactivity and binding capabilities. Key quantum-chemical descriptors include:

Energy of the Highest Occupied Molecular Orbital (E_HOMO): Related to the molecule's ability to donate electrons. researchgate.net

Energy of the Lowest Unoccupied Molecular Orbital (E_LUMO): Related to the molecule's ability to accept electrons. researchgate.net

HOMO-LUMO Gap: The difference in energy between the HOMO and LUMO, which is an indicator of chemical reactivity and stability. researchgate.net

Atomic Charges: The distribution of electron density across the molecule, which can identify electrophilic and nucleophilic centers. researchgate.net

Polarizability (α): The ease with which the electron cloud of the molecule can be distorted by an external electric field. researchgate.net

The development of a comprehensive set of molecular descriptors for Benzathine(2+) analogues allows for the systematic exploration of how structural modifications influence their physicochemical properties.

Table 1: Potential Molecular Descriptors for Benzathine(2+) Analogues

| Descriptor Category | Descriptor Name | Description |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Atom Counts | The total number of atoms of each element (e.g., C, H, N). | |

| Topological | Wiener Index | A distance-based topological index that reflects the branching of the molecular skeleton. |

| Randić Index | A connectivity index that reflects the degree of branching of the carbon-atom skeleton. | |

| Geometric | Molecular Surface Area | The surface area of the molecule, often calculated as the solvent-accessible surface area. |

| Molecular Volume | The volume occupied by the molecule. | |

| Quantum-Chemical | E_HOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. researchgate.net |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. researchgate.net | |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; an indicator of chemical stability. researchgate.net | |

| Dipole Moment (μ) | A measure of the net molecular polarity. researchgate.netresearchgate.net | |

| Atomic Charges | The partial charges on individual atoms, indicating sites for electrostatic interactions. researchgate.net | |

| Polarizability (α) | The ability of the molecule's electron cloud to be distorted by an electric field. researchgate.net |

Predictive Modeling for Chemical Reactivity and Intermolecular Binding Affinities

Predictive modeling, particularly through QSAR, utilizes the developed molecular descriptors to establish mathematical relationships between a molecule's structure and its chemical reactivity or binding affinity. nih.gov These models can then be used to predict the properties of new, unsynthesized analogues, thereby guiding experimental efforts.

Modeling Chemical Reactivity: The chemical reactivity of Benzathine(2+) analogues can be predicted by developing QSAR models that correlate molecular descriptors with experimentally determined or computationally calculated reactivity parameters. For instance, the rate constants of specific reactions can be modeled. epa.gov Key descriptors in such models often include the HOMO and LUMO energies, as they govern the molecule's susceptibility to nucleophilic or electrophilic attack. researchgate.net Machine learning approaches are also increasingly being used to predict chemical reactivity from molecular structure with high accuracy. osti.govnih.gov

Modeling Intermolecular Binding Affinities: Benzathine(2+), being a dication, is expected to engage in strong intermolecular interactions, such as ion-pairing and cation-π interactions. Computational methods can be employed to model these binding events and predict their strength. For example, the binding affinity of Benzathine(2+) analogues to a biological target or a host molecule can be modeled using QSAR. Studies on related diamine derivatives have successfully employed Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) to build predictive QSAR models. tandfonline.comopenrepository.com

The statistical quality of a QSAR model is assessed using several parameters:

Coefficient of Determination (R²): Indicates the proportion of the variance in the dependent variable that is predictable from the independent variables. tandfonline.com

Cross-validated R² (Q²): A measure of the model's predictive ability, typically calculated using a leave-one-out or leave-n-out cross-validation procedure. tandfonline.com

For example, a QSAR study on pyrimidine-4,6-diamine derivatives reported robust models with high R² and Q² values, demonstrating their predictive power. tandfonline.comopenrepository.com

Table 2: Representative Statistical Data for QSAR Models of Diamine Derivatives

| Model Type | R² | Q² (LOO) | Reference |

| MLR | 0.89 | 0.65 | tandfonline.com |

| ANN | 0.95 | - | tandfonline.com |

MLR: Multiple Linear Regression; ANN: Artificial Neural Network; Q² (LOO): Leave-one-out cross-validated R²

Furthermore, computational techniques like molecular docking and molecular dynamics (MD) simulations can provide detailed atomic-level insights into the binding modes and stability of Benzathine(2+) analogues with various partners. tandfonline.comopenrepository.com The calculation of binding free energies using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can further quantify the strength of these intermolecular interactions. tandfonline.comopenrepository.com These computational approaches, in synergy with predictive QSAR models, provide a comprehensive framework for understanding and predicting the chemical and biological behavior of Benzathine(2+) and its derivatives.

Chemical Degradation and Stability Pathways of Benzathine 2+ Salts

Hydrolytic Degradation Kinetics and Mechanisms

Hydrolysis, the cleavage of chemical bonds by the addition of water, is a primary degradation pathway for many pharmaceutical compounds. socratic.orgnih.gov For benzathine(2+) salts, this process involves the slow dissociation of the salt into its constituent ions, followed by potential degradation of the benzathine moiety. hres.camedicines.org.ukpfizermedicalinformation.com

The rate of hydrolysis is often highly dependent on the pH of the solution. socratic.org While specific kinetic studies focused solely on the benzathine(2+) cation are scarce, information can be inferred from studies on its salts, such as benzathine benzylpenicillin. The stability of benzylpenicillin, for instance, is known to be minimal at extreme pH values and is optimally maintained around pH 6.8. drugfuture.com Solutions of its salts can be rapidly inactivated by strong acids and alkali hydroxides. drugfuture.com

The pH of an aqueous solution of a benzathine salt can influence the equilibrium between the salt and its dissociated ions. For example, N,N'-dibenzylethylenediamine diacetate, a salt of benzathine, produces a solution with a pH between 5.0 and 6.0, indicating the release of the weakly basic benzathine cation and the acetate (B1210297) anion. merckmillipore.com The hydrolysis of the associated anion (like penicillin) can, in turn, alter the pH of the formulation, creating a feedback loop that may accelerate further degradation. drugfuture.com

| Condition | Effect on Benzathine Salts | Reference |

|---|---|---|

| Acidic pH | Promotes rapid inactivation/degradation of associated anions like benzylpenicillin. | drugfuture.com |

| Near-Neutral pH (e.g., ~6.8) | Optimal pH for minimizing degradation of associated anions like benzylpenicillin. | drugfuture.com |

| Alkaline pH | Promotes rapid inactivation/degradation of associated anions like benzylpenicillin. | drugfuture.com |

Upon hydrolysis, a benzathine(2+) salt dissociates into the benzathine(2+) cation and its corresponding anions (e.g., two molecules of benzylpenicillin). pascar.org The primary degradation products often studied are those of the more labile anion. For instance, with benzathine benzylpenicillin, hydrolytic degradation products include penillic acid, penicillenic acid, and penicilloic acid. drugfuture.com

Specific degradation products arising directly from the hydrolysis of the benzathine(2+) cation under typical storage conditions are not well-documented in publicly available literature, suggesting its relative stability compared to the penicillin moiety it is paired with. A multinational study assessing the quality of various benzathine penicillin G products found no evidence of degradation products in any tested vials via HPLC analysis, indicating the stability of the compound under proper storage. nih.govcurtin.edu.aunih.gov However, under forced degradation conditions (e.g., strong acid/base, high heat), it is conceivable that the ether linkage or the ethylenediamine (B42938) bridge could be susceptible to cleavage, although specific products are not commonly reported.

pH-Dependent Hydrolysis of Benzathine Salts

Oxidative Degradation Mechanisms and Prevention Strategies

Oxidative degradation involves the reaction of the compound with oxygen or other oxidizing agents. The benzathine(2+) molecule contains secondary amine groups and benzyl (B1604629) groups, which could be susceptible to oxidation. Oxidizing agents are known to rapidly inactivate solutions of benzathine benzylpenicillin. drugfuture.com This could involve oxidation of the sulfur atom in the penicillin structure or potential oxidation of the benzathine molecule itself.

Potential sites for oxidation on the benzathine(2+) cation include the benzylic carbons and the nitrogen atoms of the ethylenediamine chain. Oxidation could theoretically lead to the formation of imines, amides, or cleavage of the C-N bonds.

Prevention Strategies:

Use of Antioxidants: While not specifically documented for benzathine(2+) alone, the inclusion of antioxidants in formulations is a common strategy to prevent oxidative degradation of sensitive compounds.

Control of Headspace Oxygen: Packaging under an inert atmosphere (e.g., nitrogen) can minimize contact with oxygen.

Protection from Pro-oxidants: Avoiding contact with substances that promote oxidation, such as certain metal ions, is crucial. drugfuture.com

Photolytic Degradation Pathways and Photostability Research

Photolytic degradation occurs when a molecule absorbs light energy, leading to chemical changes. pharmaguideline.com Compounds with chromophores, such as the aromatic rings in the benzyl groups of benzathine(2+), are susceptible to photodegradation. nih.gov

Research indicates that benzylpenicillin sodium is affected by UV light conditions. researchgate.net The benzathine(2+) cation, containing two benzyl chromophores, would be expected to absorb UV radiation, potentially leading to photo-dissociation, photo-isomerization, or photo-oxidation. nih.gov The primary mechanism could involve the formation of reactive free radicals upon energy absorption, which then initiate further degradation reactions. nih.gov

Prevention Strategies:

Light-Resistant Packaging: Storing benzathine(2+) salts in amber or opaque containers is a standard and effective method to prevent photolytic degradation. drugfuture.compharmaguideline.com Pharmaceutical products are often protected using amber glass. pharmaguideline.com

Catalytic Effects of Metal Ions and Other Impurities on Degradation

Trace amounts of metal ions can act as catalysts, significantly accelerating degradation reactions, particularly oxidation and hydrolysis. researchgate.netntu.edu.sg Benzylpenicillin has been reported to be incompatible with metal ions such as zinc, copper, and mercury, which can catalyze the degradation of the β-lactam ring. drugfuture.comresearchgate.net

The ethylenediamine structure within benzathine(2+) is a known chelating agent, capable of forming complexes with metal ions. This complexation could alter the electron distribution within the benzathine molecule, potentially making it more susceptible to hydrolytic or oxidative attack. google.com The formation of metal-ion complexes can enhance the production of hydroxyl radicals (•OH) in the presence of ozone or peroxides, leading to more effective oxidation of organic compounds. mdpi.com Conversely, the chelation of metal ions by benzathine could also have a protective effect by sequestering ions that would otherwise catalyze the degradation of the more sensitive anion (e.g., penicillin).

A study on the quality of 35 batches of benzathine penicillin G from 16 countries showed that all adhered to regulatory standards for heavy metal content, suggesting that control of these impurities is a key aspect of manufacturing. nih.govnih.gov

Influence of Environmental Factors on Long-Term Chemical Stability

The long-term stability of benzathine(2+) salts is critically dependent on environmental factors, primarily temperature and humidity.

Temperature: As with most chemical reactions, the rate of degradation increases with temperature. slideshare.net Stability studies of benzathine penicillin G suspensions have been conducted at various temperatures (4°C, 25°C, and 35°C) to assess thermal stability. nih.gov For optimal stability, many benzathine salt formulations, particularly aqueous suspensions, require refrigeration (e.g., 2°C to 8°C). globalrph.comwebmd.com Dry powders are generally more stable and can be stored at controlled room temperature. globalrph.comwebmd.com

Humidity/Moisture: The presence of water is a prerequisite for hydrolytic degradation. researchgate.net Therefore, storing the powdered form of benzathine salts in a dry environment is essential for long-term stability. webmd.com High relative humidity can promote water absorption, which can hydrate (B1144303) the molecules and promote unfolding or degradation, especially at elevated temperatures. researchgate.net The use of desiccants and moisture-impermeable packaging helps mitigate this risk.

A multinational study of benzathine penicillin G powders found that all tested batches were of satisfactory pharmaceutical quality, with no degradation products detected, indicating good stability when stored appropriately. nih.gov

| Factor | Effect | Prevention/Mitigation Strategy | Reference |

|---|---|---|---|

| High Temperature | Increases the rate of all degradation pathways (hydrolysis, oxidation). | Store at recommended temperatures (refrigerated for suspensions, controlled room temperature for powders). | nih.govslideshare.net |

| High Humidity/Moisture | Facilitates hydrolytic degradation. Can promote physical changes like caking. | Store in tightly sealed, moisture-proof containers. Use of desiccants. | researchgate.netresearchgate.net |

| Light (UV/Visible) | Can induce photolytic degradation, especially in compounds with aromatic chromophores. | Store in light-resistant (e.g., amber) containers. | pharmaguideline.comresearchgate.net |

Advanced Formulation Science: Chemical and Mechanistic Insights

Impact of Benzathine(2+) Dication on Aqueous Solubility and Suspension Stability

The benzathine dication, formed from N,N'-dibenzylethylenediamine, plays a pivotal role in the physicochemical properties of its salt forms, most notably with penicillin G to form benzathine penicillin G. This combination results in a compound with markedly low aqueous solubility, a characteristic that is fundamental to its use in long-acting injectable formulations. nih.govfda.gov The inherent low solubility of benzathine salts directly influences the stability of their aqueous suspensions and is a key determinant in their formulation as depot injections. rhdaction.orgfda.gov

The solubility of benzathine penicillin G is very low in water and even lower in n-octanol. unesp.br Its solubility is also pH-dependent, showing an increase with rising pH. unesp.br For instance, one study observed an 8.5-fold increase in solubility as the pH was raised from 5.4 to 7.4, and a further 2.3-fold increase from pH 7.4 to 8.9. unesp.br This behavior underscores the importance of pH control in the formulation of benzathine-based suspensions.

| Solvent/Condition | Solubility | Reference |

| Water | Very slightly soluble | fda.govunesp.br |

| n-octanol | Lower than in water | unesp.br |

| pH 5.4 | Base solubility | unesp.br |

| pH 7.4 | 8.5-fold increase from pH 5.4 | unesp.br |

| pH 8.9 | 2.3-fold increase from pH 7.4 | unesp.br |

Colloidal Science of Benzathine Suspensions

The formulation of benzathine penicillin G as a suspension for intramuscular injection is a classic example of leveraging colloidal science for therapeutic benefit. Due to its very low aqueous solubility, the drug exists as crystalline particles suspended in an aqueous vehicle. fda.govrhdaction.org The stability of this suspension is critical to ensure a consistent and prolonged release of the active drug.

To maintain a stable suspension, various excipients are employed. These include suspending agents that increase the viscosity of the continuous phase, thereby slowing down the sedimentation of particles. Wetting agents are also used to ensure proper dispersion of the hydrophobic drug particles in the aqueous medium. The interplay of these components is essential for creating a formulation that is easily resuspendable and provides a consistent dose upon administration.

Rheological Properties and Viscosity Modulation

The rheological properties, particularly the viscosity, of benzathine suspensions are critical for their clinical use. The formulation must be viscous enough to slow down particle settling and maintain stability, yet fluid enough to be drawn into a syringe and injected through a needle without excessive force. hres.canih.gov Commercial formulations of benzathine penicillin G are described as viscous and opaque. fda.govfda.gov

Chemical Compatibility and Interactions with Pharmaceutical Excipients

The stability and performance of benzathine-based formulations are highly dependent on the chemical compatibility and interactions between the benzathine salt and the various pharmaceutical excipients used in the formulation. These excipients are crucial for ensuring the physical stability of the suspension, controlling the release rate of the drug, and maintaining its chemical integrity over the shelf life of the product.

Role of Buffering Agents and Stabilizers

Buffering agents are essential components in benzathine penicillin G formulations to maintain the pH of the aqueous phase within a range that ensures the stability of the penicillin molecule. researchgate.net Penicillin G is susceptible to degradation, particularly at acidic or alkaline pH. researchgate.net Citrate (B86180) buffers are commonly used in these formulations to maintain a pH of around 6.0 to 7.0, which is optimal for penicillin G stability. fda.govhres.caresearchgate.net

In addition to pH control, other stabilizers may be included to protect the drug from degradation. For instance, sodium formaldehyde (B43269) sulfoxylate (B1233899) has been used as a storage-stabilizing agent in aqueous suspensions of benzathine penicillin G to improve potency and color stability. google.com Preservatives like methylparaben and propylparaben (B1679720) are also often included to prevent microbial growth in the aqueous formulation. fda.govfda.gov

| Excipient Type | Example | Function | Reference |

| Buffering Agent | Sodium Citrate | Maintains optimal pH for stability | fda.govfda.govhres.ca |

| Stabilizer | Sodium Formaldehyde Sulfoxylate | Improves storage stability | google.com |

| Preservative | Methylparaben, Propylparaben | Prevents microbial growth | fda.govfda.gov |

Mechanisms of Surfactant and Polymer Interactions

Surfactants and polymers play a crucial role in the physical stability and performance of benzathine suspensions. Their interactions are complex and can significantly impact properties like particle wetting, dispersion, and flocculation.

Surfactants: Lecithin, a naturally occurring surfactant, is frequently used in benzathine penicillin G formulations. fda.govfda.gov It acts as a wetting agent, adsorbing to the surface of the hydrophobic drug crystals and facilitating their dispersion in the aqueous vehicle. google.com This is crucial for preventing particle agglomeration and ensuring a uniform suspension. In some cases, the interaction between surfactants and the drug can lead to the formation of micelles, which can encapsulate the drug and potentially alter its solubility and release characteristics. unesp.brresearchgate.net

Polymers: Polymers like carboxymethylcellulose and povidone are used as suspending agents to increase the viscosity of the formulation and prevent the settling of drug particles. fda.govfda.govgoogle.com The interaction between polymers and surfactants can be complex, involving electrostatic and hydrophobic forces. nih.govmdpi.com These interactions can influence the conformation of the polymer chains and the structure of the surfactant aggregates, which in turn affects the rheological properties of the suspension. mdpi.com Polymeric surfactants, which combine the properties of both polymers and surfactants, can offer enhanced stability to suspensions through steric stabilization. crodaagriculture.com

Mechanisms of Sustained Release from Depot Formulations

The primary therapeutic advantage of benzathine penicillin G is its ability to provide sustained release of penicillin G over a prolonged period following intramuscular injection. nih.govpatsnap.com This sustained release is a direct consequence of the low aqueous solubility of the benzathine penicillin G salt. fda.govfda.gov

Upon intramuscular injection, the suspended particles of benzathine penicillin G form a depot at the injection site. rhdaction.orgpatsnap.com From this depot, the drug is slowly released into the surrounding tissue fluid. The release mechanism involves two key steps:

Dissolution: The solid benzathine penicillin G particles slowly dissolve in the interstitial fluid. The rate of dissolution is governed by the very low solubility of the salt. who.int

Hydrolysis: Once dissolved, the benzathine penicillin G salt dissociates, and the penicillin G moiety is released. nih.govrhdaction.orgfda.gov This free penicillin G is then absorbed into the systemic circulation.

This combination of slow dissolution and subsequent hydrolysis results in low but persistent therapeutic concentrations of penicillin G in the blood for an extended duration. nih.govhres.cafda.gov The sustained release profile eliminates the need for frequent injections, which is a significant advantage in the long-term treatment of certain infections. patsnap.com

Dissolution-Controlled Release Kinetics from Crystalline Depots

Benzathine benzylpenicillin, a salt formed from two molecules of benzylpenicillin and one molecule of N,N'-dibenzylethylenediamine (benzathine), serves as a classic example of this mechanism. nih.gov It is characterized as a white, crystalline powder with very slight solubility in water. chemicalbook.comhres.ca Following administration, the suspension of benzathine benzylpenicillin crystals creates a tissue depot. who.int The therapeutic agent, benzylpenicillin, is only released as the salt slowly dissolves and subsequently hydrolyzes into its constituent parts. who.intnih.gov This combination of slow dissolution and hydrolysis results in sustained, low concentrations of the active substance. hres.ca

The kinetics of this process can be described by a constant source model. Initially, the depot contains an excess of undissolved drug crystals, which maintains a saturated solution of the drug in the aqueous phase at the depot site. As the dissolved drug diffuses away and is absorbed, more of the crystalline drug dissolves to replenish the solution, keeping the concentration within the depot relatively constant. researchgate.net This process allows for a controlled, near zero-order release rate, where the drug is released at a relatively steady pace over an extended duration. researchgate.net